Bothrioclinin

Description

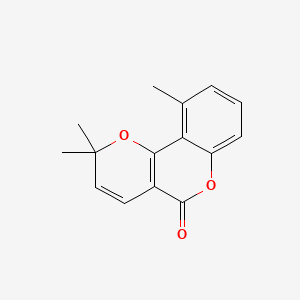

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14O3 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

2,2,10-trimethylpyrano[3,2-c]chromen-5-one |

InChI |

InChI=1S/C15H14O3/c1-9-5-4-6-11-12(9)13-10(14(16)17-11)7-8-15(2,3)18-13/h4-8H,1-3H3 |

InChI Key |

NMHATOSACVYKOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=O)C3=C2OC(C=C3)(C)C |

Synonyms |

bothrioclinin |

Origin of Product |

United States |

Natural Occurrence and Isolation Studies of Bothrioclinin

Botanical Sources and Distribution of Bothrioclinin

This compound is a naturally occurring coumarin (B35378) derivative found in a variety of plant species across different families. Its presence has been documented in the Asteraceae, Bignoniaceae, and other plant families, indicating a scattered but significant distribution in the plant kingdom.

Ainsliaea fragrans Champ., a plant primarily found in the south of China, is a known source of the chemical compound this compound. researchgate.net This species, belonging to the Asteraceae family, has been the subject of phytochemical investigations that have led to the isolation of several coumarin derivatives, including this compound. researchgate.netnih.gov In one study, a phytochemical analysis of the whole plant resulted in the isolation of this compound along with other known compounds such as xanthotoxin, nodakenin, and gerberinside. researchgate.netresearchgate.net The identification of these compounds contributes to the understanding of the chemical composition of Ainsliaea fragrans. researchgate.net

The genus Gerbera, also a member of the Asteraceae family, is another significant source of this compound and its derivatives. nih.govresearchgate.net Notably, Gerbera piloselloides has been found to contain this compound. researchgate.net Research on the roots and rhizomes of Gerbera piloselloides led to the successful isolation of this compound, which was identified through spectral analysis. researchgate.net Furthermore, studies on G. piloselloides have also revealed the presence of dimeric forms of this compound, known as dithis compound I and II. nih.govresearchgate.net These compounds are essentially two this compound units joined together to form a more complex structure. nih.govresearchgate.net The initial breeding of modern Gerbera hybrids started by crossing the wild South African species G. jamesonii and G. viridifolia. ufl.edu

This compound was first isolated from Bothriocline laxa, a species within the Asteraceae family. researchgate.netepdf.pub This plant is native to tropical Africa. wikipedia.org Phytochemical studies of this East African plant have not only yielded this compound but also a variety of other novel coumarins. researchgate.netresearchgate.net The discovery of this compound in this genus is significant as it represents a class of pyranocoumarins that were previously unknown in the plant kingdom. researchgate.net

The woody vine Campsis radicans, commonly known as trumpet vine and belonging to the Bignoniaceae family, has also been identified as a source of this compound derivatives. japtronline.compfaf.orgufl.edu Phytochemical investigations of this plant have reported the isolation of 17-methyl this compound. japtronline.com C. radicans is widely distributed in North America and other parts of the world. japtronline.compfaf.org The plant is known for its trumpet-shaped flowers and its vigorous, climbing growth habit. ufl.edurhs.org.uk

Table 1: Botanical Sources of this compound

| Plant Species | Family | Isolated Compound(s) |

|---|---|---|

| Ainsliaea fragrans | Asteraceae | This compound researchgate.net |

| Gerbera piloselloides | Asteraceae | This compound, Dithis compound I, Dithis compound II nih.govresearchgate.netresearchgate.net |

| Bothriocline laxa | Asteraceae | This compound researchgate.netepdf.pub |

Extraction and Chromatographic Separation Techniques for this compound

The isolation and purification of this compound from its natural sources rely on various extraction and chromatographic methods. These techniques are essential for obtaining the pure compound for structural elucidation and further research.

Preparative-scale High-Performance Liquid Chromatography (HPLC) is a key technique for the purification of natural products like this compound. ymc.co.jpmz-at.dethermofisher.com This method allows for the separation of individual compounds from complex mixtures with high resolution and purity. mz-at.deselectscience.net The goal of preparative HPLC is to isolate a sufficient quantity of a pure substance for subsequent analysis or use. mz-at.deselectscience.net

In the context of isolating coumarins from plant extracts, a typical workflow involves initial extraction with a solvent, followed by partitioning and then various chromatographic steps. For instance, in the study of Campsis radicans, a crude methanolic extract was partitioned, and the resulting fractions were subjected to gel permeation chromatography. japtronline.com Final purification was achieved through repeated preparative thin-layer chromatography (TLC). japtronline.com

For compounds isolated from Gerbera piloselloides, researchers have employed silica (B1680970) gel column chromatography coupled with a high-throughput autopurification system, which often utilizes preparative HPLC principles to efficiently separate compounds. researchgate.net The process typically starts with developing a suitable separation method on an analytical scale, which is then scaled up for preparative purposes. ymc.co.jpmz-at.de This ensures that the separation is efficient and yields the target compound with the desired purity. mz-at.de

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| 17-methyl this compound |

| This compound |

| Dithis compound I |

| Dithis compound II |

| Gerberinside |

| Nodakenin |

| Xanthotoxin |

"}

Chiral Separation Techniques for Enantiomer Resolution

Many natural products, including coumarin derivatives, are chiral and can exist as enantiomers (non-superimposable mirror images). lumenlearning.comselvita.com While naturally occurring compounds are often found in an optically pure form, the presence of both enantiomers in a racemic mixture is not uncommon. researchgate.netlumenlearning.com The separation of these enantiomers, a process known as resolution, is crucial as different enantiomers can exhibit distinct biological activities. selvita.comlibretexts.org

Since enantiomers have identical physical properties like solubility and melting point, their separation requires chiral methods. lumenlearning.com Although specific studies detailing the chiral resolution of this compound itself are not prominent, the techniques applied to co-occurring and structurally similar coumarins provide a clear indication of the methodologies used.

Phytochemical studies on Gerbera piloselloides have successfully isolated enantiomers of numerous new coumarin derivatives that co-exist with this compound. nih.gov The primary techniques employed include:

Chiral Chromatography: This is a powerful method for separating enantiomers. researchgate.net High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common approach. researchgate.net Another advanced technique is preparative supercritical fluid chromatography (SFC), which is valued for its efficiency and use of environmentally benign solvents like supercritical carbon dioxide. selvita.com

Electronic Circular Dichroism (ECD): Following separation, the absolute configuration of each enantiomer is determined. This is often achieved by comparing the experimental ECD spectra of the isolated compounds with spectra calculated using quantum chemical methods. nih.gov

Classical Resolution: This traditional method involves reacting the racemic mixture with a pure chiral resolving agent to form a pair of diastereomers. libretexts.orgcrystalpharmatech.com Diastereomers have different physical properties and can be separated by standard techniques like fractional crystallization. lumenlearning.comlibretexts.org The separated diastereomers are then chemically converted back to the pure enantiomers. libretexts.org

In the investigation of Ainsliaea fragrans, enantioseparation was also successfully performed to obtain optically pure coumarin derivatives that were found alongside this compound. researchgate.net

Co-occurrence with Structurally Related Natural Products

This compound is typically found in plants alongside a diverse array of other secondary metabolites. The study of these co-occurring compounds is important for understanding biosynthetic pathways and chemotaxonomy.

Association with Meroterpenoids and Other Coumarin Derivatives

This compound belongs to the meroterpenoid class of natural products, which are derived from a hybrid biosynthesis involving terpenoid and polyketide pathways. acs.orgnih.gov It is common for different meroterpenoids to be present in the same plant. Specifically, within the Asteraceae family, monoterpenoid-coupled coumarins like this compound frequently co-exist with structurally related monoterpenoid-coupled chromones. acs.orgnih.gov

Research on plant extracts has identified several compounds isolated along with this compound. These findings illustrate its association with other coumarins and related structures.

| Plant Source | Co-occurring Compounds | Reference |

| Bothriocline laxa | Nor-bothrioclinin | dicp.ac.cn |

| Bothriocline longipes | 7-hydroxythis compound | epdf.pub |

| Gerbera piloselloides | Hydroquinone, Marmesin, Succinic acid, Umbelliferone, Isoarborinol, Beta-sitosterol | biocrick.comresearchgate.net |

| Ainsliaea fragrans | Xanthotoxin, Nodakenin, Gerberinside | researchgate.net |

Among these, compounds like nor-bothrioclinin and 7-hydroxythis compound are direct derivatives. Marmesin, umbelliferone, and xanthotoxin are also well-known coumarin derivatives, highlighting a common biosynthetic origin. biocrick.comresearchgate.netresearchgate.net

Identification of Related Dimeric Coumarin Derivatives

The structural diversity of coumarins extends to the formation of dimers. researchgate.netorientjchem.org While not as common as their monomeric counterparts, dimeric coumarin derivatives have been identified in various plant families. researchgate.netresearchgate.net

In the context of plants from the Asteraceae family, which produce this compound, recent studies have uncovered novel dimeric structures. For example, Pauciflorins P and Q have been identified as dimeric 5-methylcoumarin (B11918504) derivatives. researchgate.net Furthermore, investigations into Gerbera piloselloides, a known source of this compound, have led to the characterization of compounds that represent the first examples of dimeric natural products formed from both a coumarin and a chromone (B188151) moiety. biocrick.comnih.gov

Structural Elucidation and Stereochemical Determination of Bothrioclinin

Spectroscopic Techniques in Structure Elucidation

The elucidation of bothrioclinin's structure hinged on a combination of powerful spectroscopic methods. These techniques provide complementary information, allowing for a piece-by-piece assembly of the molecular puzzle, from the basic carbon-hydrogen framework to the intricate three-dimensional arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The initial characterization of this compound involved the acquisition of one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical nature (e.g., methyl, methylene, methine, quaternary).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |

| Data unavailable in current search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ ppm) |

| Data unavailable in current search results |

Detailed analysis of the chemical shifts and coupling constants from these 1D spectra provides the initial fragments of the molecular structure.

To connect the molecular fragments identified in 1D NMR, a suite of two-dimensional NMR experiments was employed. The Correlation Spectroscopy (COSY) experiment is instrumental in identifying protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of proton-proton connectivity pathways throughout the molecule.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range correlations between protons and carbons, usually over two to three bonds. This technique is particularly powerful for connecting molecular fragments across quaternary carbons and heteroatoms, thereby assembling the complete carbon skeleton. While 2D-INADEQUATE experiments can provide direct carbon-carbon correlations, they are often limited by sensitivity and were not the primary method reported for this compound's elucidation.

Key COSY and HMBC Correlations:

COSY: Correlations would establish the spin systems within the molecule, for instance, linking protons within a specific ring or side chain.

Once the planar structure of this compound was established, the next challenge was to determine its three-dimensional arrangement, or stereochemistry. The Nuclear Overhauser Effect (NOE) is a key NMR technique for this purpose. NOE correlations are observed between protons that are close to each other in space, regardless of whether they are connected through bonds. By analyzing the pattern of NOE signals, the relative stereochemistry of chiral centers can be determined. For instance, strong NOE correlations between two protons would indicate that they are on the same face of a ring system.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound.

For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized to determine its precise molecular formula. This technique is highly accurate and allows for the determination of the elemental composition from the exact mass of the molecular ion. This information is vital for confirming the structural proposals derived from NMR data.

Table 3: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| Data unavailable in current search results |

The combination of these comprehensive spectroscopic analyses provided an unambiguous determination of the complete structure and relative stereochemistry of this compound, showcasing the power of modern analytical methods in natural product chemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for identifying the chromophores present in a molecule. In the case of this compound, which was first isolated from Bothriocline laxa, its UV spectrum, recorded in diethyl ether, exhibits absorption maxima (λmax) at 256, 266, 292, and 331 nanometers. This spectral signature is characteristic of a chromene skeleton, providing the initial evidence for this core structure within the molecule. The presence of multiple absorption bands is indicative of the conjugated system inherent to the chromene ring and its substituents.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound reveals several key absorption bands that corroborate the proposed structure. A prominent band at 1720 cm⁻¹ is indicative of a carbonyl group (C=O), likely corresponding to the ester functionality. Absorptions at 1625 and 1580 cm⁻¹ are characteristic of carbon-carbon double bond (C=C) stretching vibrations within the aromatic and pyran rings of the chromene system. Furthermore, a band at 1150 cm⁻¹ suggests the presence of a carbon-oxygen (C-O) single bond, consistent with the ether linkage in the pyran ring and the ester group.

| Spectroscopic Technique | Key Observations | Structural Inference |

|---|---|---|

| UV-Vis (in Et₂O) | λmax at 256, 266, 292, 331 nm | Chromene skeleton |

| IR | 1720 cm-1 | Carbonyl group (C=O) |

| 1625 cm-1 | Aromatic/alkene C=C bonds | |

| 1580 cm-1 | ||

| 1150 cm-1 | Carbon-oxygen (C-O) bond |

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography is the definitive technique for determining the absolute configuration of a chiral molecule. benthamscience.comresearchgate.netbohlmann-ban.de By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be constructed, revealing the precise spatial arrangement of each atom. For this compound, single-crystal X-ray analysis would be the unequivocal method to confirm the relative and absolute stereochemistry of its chiral centers.

Computational Methods for Stereochemical Assignment

In the absence of a suitable crystal for X-ray analysis, or as a complementary technique, computational methods have become increasingly important in assigning the stereochemistry of natural products.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netbohlmann-ban.de The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured ECD spectrum with spectra calculated for different possible stereoisomers using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), the absolute configuration can be confidently assigned. researchgate.netbohlmann-ban.de

Comparative Spectroscopic Analysis with Analogues (e.g., Homo-bothrioclinin, Nor-bothrioclinin)

The structural elucidation of this compound is further supported by the comparative analysis of its spectroscopic data with those of its naturally occurring analogues, Homo-bothrioclinin and Nor-bothrioclinin, which were also isolated from Bothriocline laxa.

Homo-bothrioclinin : The UV spectrum of Homo-bothrioclinin is nearly identical to that of this compound, indicating the presence of the same chromene chromophore. Its IR spectrum also shows characteristic bands for a carbonyl group (1725 cm⁻¹), carbon-carbon double bonds (1625 and 1580 cm⁻¹), and a carbon-oxygen bond (1150 cm⁻¹), confirming its structural similarity.

Nor-bothrioclinin : Similarly, the UV spectrum of Nor-bothrioclinin closely resembles that of this compound. Its IR spectrum displays absorptions for a carbonyl group (1725 cm⁻¹), carbon-carbon double bonds (1625 and 1580 cm⁻¹), and a carbon-oxygen bond (1150 cm⁻¹), further solidifying the structural relationship among these three compounds.

The subtle differences observed in their NMR spectra, in conjunction with the consistent UV and IR data, allow for the precise determination of the structural variations between these closely related natural products.

| Compound | UV (λmax in Et₂O) | IR (cm-1) |

|---|---|---|

| This compound | 256, 266, 292, 331 nm | 1720 (C=O), 1625, 1580 (C=C), 1150 (C-O) |

| Homo-bothrioclinin | ~256, 266, 292, 331 nm | 1725 (C=O), 1625, 1580 (C=C), 1150 (C-O) |

| Nor-bothrioclinin | ~256, 266, 292, 331 nm | 1725 (C=O), 1625, 1580 (C=C), 1150 (C-O) |

Biosynthetic Pathways and Enzyme Mechanisms Relevant to Bothrioclinin

Acetate-Malonate Pathway in Meroterpenoid Biosynthesis

The biosynthesis of the aromatic core of Bothrioclinin originates from the acetate-malonate pathway, a fundamental process for the production of polyketides. wikipedia.orgslideshare.net This pathway begins with the carboxylation of acetyl-CoA to form malonyl-CoA. These two molecules serve as the primary starter and extender units, respectively, for the construction of a poly-β-keto chain. wikipedia.org In a process analogous to fatty acid synthesis, a starter acetyl-CoA unit is condensed with multiple malonyl-CoA units, with each condensation step extending the carbon chain. wikipedia.org Unlike fatty acid synthesis where the keto groups are fully reduced after each extension, polyketide synthesis may involve partial or no reduction, leading to the potential for subsequent cyclization and aromatization, which forms the foundational scaffold of the coumarin (B35378) nucleus in this compound. wikipedia.org The polyketide portion of meroterpenoids is synthesized via this pathway, which then undergoes further modification and combination with moieties from other pathways, such as the isoprenoid pathway. slideshare.net

Role of Polyketide Synthase Enzymes in Biosynthesis

The assembly of the polyketide chain is catalyzed by a family of enzymes known as polyketide synthases (PKSs). nih.govresearchgate.net PKS enzymes are broadly classified into Type I, II, and III. nih.gov The formation of plant-derived polyketides, such as the coumarin nucleus of this compound, often involves Type III PKSs. nih.govnih.gov These enzymes function as homodimeric proteins with two independent active sites that iteratively catalyze the condensation of a CoA-linked starter molecule (like acetyl-CoA) with several extender units (malonyl-CoA). nih.govebi.ac.uk The PKS enzyme selects the starter and extender units and controls the number of condensation reactions, thereby determining the length of the polyketide chain. Following the formation of the linear polyketide intermediate, the PKS typically facilitates its cyclization and aromatization to yield the stable aromatic ring system characteristic of the coumarin core. ebi.ac.uk

Enzymatic Cyclization and Ring Formation Mechanisms (e.g., Pyran Ring Formation)

The formation of the pyran ring is a crucial step in the biosynthesis of this compound. While the exact enzymes for this compound are not characterized, detailed mechanisms have been elucidated for similar structures, such as the benzopyran ring in xiamenmycin. researchgate.netsjtu.edu.cn This process can be catalyzed by the cooperative action of a flavin-dependent monooxygenase and a cyclase. sjtu.edu.cnacs.org The monooxygenase first catalyzes the epoxidation of a prenyl side chain on the aromatic nucleus. sjtu.edu.cn Subsequently, a specialized cyclase, such as a SnoaL-like cyclase, catalyzes the intramolecular ring-closing reaction. sjtu.edu.cnacs.org This involves the nucleophilic attack of a phenolate (B1203915) anion onto the epoxide, a reaction that proceeds in a 6-endo configuration to yield the pyran ring. sjtu.edu.cn

Studies on the cyclase enzyme XimE, involved in xiamenmycin biosynthesis, have identified key amino acid residues that act cooperatively as general acids and bases to facilitate this transformation. sjtu.edu.cn The mutation of these key residues can dramatically alter product formation, highlighting their critical role in catalysis. sjtu.edu.cn

| Enzyme Variant | Description | Product Ratio (Furan:Pyran) | Catalytic Implication |

|---|---|---|---|

| Wild Type XimE | Standard enzyme | 1:24 | Highly specific for pyran formation. |

| H102A Mutant | Histidine-102 mutated to Alanine | 1.5:1 | Loss of specificity; reduced pyran formation. |

| Y46A Mutant | Tyrosine-46 mutated to Alanine | 1:1.4 | Significant loss of specificity and catalytic efficiency. |

Prenylation and Oxygenation Events in Coumarin Nucleus Modification

After the formation of the basic coumarin scaffold, it undergoes extensive modification, including prenylation and oxygenation, to yield the final this compound structure. Prenylation, the attachment of an isoprenoid-derived moiety, is catalyzed by prenyltransferase (PT) enzymes. nih.gov These enzymes transfer a prenyl group, such as dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to the aromatic nucleus. nih.gov Plant PTs exhibit significant functional diversity, capable of catalyzing C-prenylation (attachment to a carbon atom) or O-prenylation (attachment to an oxygen atom). nih.gov

Following prenylation, the structure is often further modified by oxygenation reactions, which are typically catalyzed by cytochrome P450 monooxygenases. researchgate.net These enzymes are crucial for introducing hydroxyl groups and are involved in subsequent cyclization reactions, such as the formation of furan (B31954) or pyran rings from the prenyl side chain. researchgate.net The precise regioselectivity of these P450 enzymes is critical in determining the final structure and biological activity of the natural product.

Isoprenoid Pathway Interconnections and Precursor Involvement

The prenyl group attached to the coumarin core of this compound is derived from the isoprenoid biosynthetic pathway. nih.gov All isoprenoids are constructed from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govjst.go.jp Organisms utilize two primary pathways to synthesize these precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govnih.gov

The MVA pathway, which starts from acetyl-CoA, is typically active in the cytosol of plants and fungi. nih.govresearchgate.net In contrast, the MEP pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and operates in the plastids of plants and in many bacteria. nih.govnih.gov DMAPP, generated from either pathway, serves as the activated prenyl donor for the prenylation of the coumarin nucleus by prenyltransferase enzymes. nih.gov

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

|---|---|---|

| Starting Materials | Acetyl-CoA (3 molecules) | Pyruvate and Glyceraldehyde-3-Phosphate |

| Primary Cellular Location (in Plants) | Cytosol | Plastids |

| Key Precursors Generated | Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) | Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) |

Radio Tracing Techniques for Pathway Elucidation

Radio tracing is a powerful technique used to elucidate complex biosynthetic pathways. This method involves administering a precursor molecule labeled with a radioactive isotope (e.g., ¹⁴C, ³H) or a stable isotope (e.g., ¹³C, ²H) to a biological system. viper.ac.in The labeled precursor is incorporated into the metabolic network, and its journey can be traced by analyzing the distribution of the isotope in the intermediates and the final natural product. viper.ac.in

For example, feeding experiments with ¹³C-labeled glucose and acetate (B1210297) have been used to distinguish the contributions of the MEP and MVA pathways to the biosynthesis of meroterpenoids in Streptomyces. nih.gov Analysis of the resulting labeling pattern in the product molecule reveals which precursors were utilized for different parts of its structure. While specific radio tracing studies on this compound are not prominently documented, this technique has been fundamental in establishing the general biosynthetic routes for coumarins and terpenoids, providing the foundational knowledge upon which the pathway for this compound is inferred. nih.govnih.gov Modern applications of isotopic labeling also include the synthesis of radiolabeled coumarins for use as probes in medical imaging, such as positron emission tomography (PET). nih.gov

Chemical Synthesis and Derivatization Strategies for Bothrioclinin and Its Analogues

Total Synthesis Approaches to the Bothrioclinin Scaffold

The total synthesis of natural products is a critical field in organic chemistry that allows for the production of complex molecules from simpler, commercially available starting materials. chemrxiv.org While a specific total synthesis solely dedicated to this compound is not extensively detailed in the provided results, the synthesis of its structural core, the pyranocoumarin (B1669404) scaffold, is well-documented. dicp.ac.cnresearchgate.net The general strategies often involve the construction of the coumarin (B35378) system followed by the annulation of the pyran ring. researchgate.net

A key challenge in synthesizing angular pyranocoumarins like this compound lies in controlling the regioselectivity of the pyran ring formation. dicp.ac.cn The pyran ring formation in this compound involves oxygenation at C-4 and prenylation at C-3 of the coumarin nucleus. dokumen.pub Synthetic approaches often utilize 4-hydroxycoumarin (B602359) as a key precursor due to its versatile reactivity. researchgate.netclockss.org The development of methods to achieve the specific substitution pattern of this compound is a primary focus of synthetic efforts. These efforts contribute to the broader field of synthesizing privileged scaffolds, which are molecular frameworks with a recurring presence in biologically active compounds. researchgate.net

Synthetic Methods for Pyranocoumarin Derivatives

The synthesis of pyranocoumarin derivatives, which includes the structural class of this compound, is a well-explored area of synthetic chemistry. These methods provide access to a diverse range of compounds for various applications, including the investigation of their biological activities. researchgate.netbioorganica.com.uadntb.gov.ua

A common and atom-economical approach to constructing the pyranocoumarin skeleton is through annulation reactions of 4-hydroxycoumarins with various unsaturated precursors. dicp.ac.cn Isoprene (B109036), a readily available C5 diene, can undergo a formal [3+3] annulation with 4-hydroxycoumarins to yield pyranocoumarins. dicp.ac.cnresearchgate.net This reaction's regioselectivity can be controlled by the choice of an acid catalyst. dicp.ac.cn

Propargylic alcohols also serve as valuable precursors for pyranocoumarin synthesis. researchgate.net For instance, the reaction of 4-hydroxycoumarins with propargylic alcohols catalyzed by iron(II) iodide (FeI2) can lead to chromone (B188151) derivatives through a sequential dehydrative coupling and iodocyclization. researchgate.net However, controlling the regioselectivity to favor the pyranocoumarin structure is a key consideration.

Furthermore, α,β-unsaturated carbonyl compounds are widely used in the synthesis of pyranocoumarins. The reaction of 4-hydroxycoumarins with α,β-unsaturated aldehydes or ketones can proceed via Michael addition followed by cyclization to form the pyran ring. researchgate.netdntb.gov.ua This approach has been utilized in various synthetic strategies, including those catalyzed by metals or Brønsted acids. dntb.gov.uascispace.com

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like 4-hydroxycoumarin derivatives from simple starting materials in a single step. researchgate.netnih.gov These reactions are characterized by high atom economy and the formation of multiple bonds in one pot. nih.gov

Several MCRs have been developed for the synthesis of pyranocoumarin derivatives. A common example is the three-component reaction of 4-hydroxycoumarin, an aldehyde, and a source of active methylene, such as malononitrile. mdpi.comsioc-journal.cn This reaction can be catalyzed by various catalysts, including bases and acids, to afford functionalized pyranocoumarins. researchgate.net The use of MCRs allows for the rapid generation of libraries of pyranocoumarin analogues for biological screening. clockss.org

Both Brønsted acids and metal catalysts play a crucial role in the synthesis of pyranocoumarin derivatives, often influencing the reaction's efficiency and regioselectivity. dicp.ac.cnscispace.com

Strong Brønsted acids, such as 2,4-dinitrobenzenesulfonic acid, have been shown to exclusively catalyze the formation of pyranocoumarins in the annulation of 4-hydroxycoumarins with isoprene. dicp.ac.cnresearchgate.net In contrast, Lewis acids like samarium(III) triflate can favor the formation of the isomeric pyranochromones. dicp.ac.cn Brønsted acidic ionic liquids have also been employed as recyclable catalysts for the synthesis of pyrano[3,2-c]coumarins from 4-hydroxycoumarin and chalcones. rsc.org

Various metal catalysts, including those based on copper, gold, and iron, have been utilized in pyranocoumarin synthesis. dntb.gov.uascispace.comnih.gov For example, gold(III) can catalyze the tandem conjugate addition and annulation of 4-hydroxycoumarins with α,β-unsaturated ketones. scispace.com Copper(II) has been used to catalyze the tandem reaction of 4-hydroxycoumarin with other substrates to regioselectively produce pyrano[3,2-c]coumarins. dntb.gov.ua These metal-catalyzed reactions often proceed under mild conditions with high yields. rsc.org

Regioselective Synthesis and Stereocontrol in Analogue Formation

The regioselective synthesis of this compound analogues is a significant challenge due to the potential for forming different isomers during the pyran ring annulation. dicp.ac.cnresearchgate.net As mentioned earlier, the choice of catalyst can be a powerful tool to control regioselectivity. For instance, in the reaction of 4-hydroxycoumarin with isoprene, strong Brønsted acids favor the formation of the pyranocoumarin structure, while Lewis acids can lead to the pyranochromone isomer. dicp.ac.cnresearchgate.net The development of synthetic methods that provide high regioselectivity is crucial for the efficient synthesis of specific analogues. rsc.orgnih.govd-nb.inforsc.org

Stereocontrol is another critical aspect, particularly when synthesizing analogues with chiral centers. While the provided information does not detail specific stereocontrolled syntheses of this compound analogues, the general principles of asymmetric synthesis would apply. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from chiral precursors to control the stereochemistry of newly formed stereocenters. nih.govnih.govrsc.org The ability to control both regioselectivity and stereochemistry is essential for creating structurally well-defined analogues for structure-activity relationship studies.

Derivatization Studies and Chemical Transformations (e.g., Dehydrogenation to Nor-bothrioclinin)

Derivatization is a chemical process used to modify a compound to produce a new one with different chemical properties, which can be useful for analysis or for creating new bioactive molecules. nih.govsigmaaldrich.comresearchgate.netresearch-solution.com In the context of this compound, derivatization studies can provide valuable insights into its structure-activity relationships.

A notable chemical transformation of a this compound-related structure is the dehydrogenation of a pyranocoumarin to furnish the natural product nor-bothrioclinin. dicp.ac.cn This reaction can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). dicp.ac.cn This transformation highlights how simple chemical modifications can lead to other naturally occurring compounds or novel derivatives. Further derivatization could involve reactions at various functional groups within the this compound scaffold to explore how these changes affect its properties. nih.gov

Retrosynthetic Analysis in this compound-Related Compound Synthesis

Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, providing a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. This approach is particularly valuable in the synthesis of intricate natural products like this compound, an angular pyranocoumarin. The analysis involves identifying key chemical bonds that can be disconnected, corresponding to reliable forward synthetic reactions. For this compound and its analogues, the retrosynthetic strategy primarily revolves around the formation of the pyran ring and the introduction of the prenyl moiety.

Two main retrosynthetic pathways can be envisioned for the synthesis of the this compound scaffold. These pathways diverge in the sequence of forming the key structural features: the pyran ring and the C3-prenyl group.

Pathway A: Annulation Strategy

The most direct retrosynthetic approach for this compound (1) involves a primary disconnection of the C-C and C-O bonds of the pyran ring. This corresponds to a [4+2] cycloaddition or a related annulation reaction between a 4-hydroxycoumarin precursor and a suitable four-carbon component.

A key disconnection can be made at the C4-O and C3-C1' bonds, suggesting a reaction between 4-hydroxy-5-methylcoumarin (B12959802) (2) and an isoprenoid unit. A recent synthesis of nor-bothrioclinin, a close analogue, utilized an acid-catalyzed annulation of 4-hydroxycoumarin with isoprene. dicp.ac.cn This provides a strong precedent for this strategy. The forward reaction would involve the formation of the pyran ring in a single step, followed by dehydrogenation to install the double bond present in this compound.

The retrosynthetic breakdown is as follows:

Disconnection 1 (C4-O and C3-C1'): This disconnection of the pyran ring of this compound (1) leads to 4-hydroxy-5-methylcoumarin (2) and an isoprene equivalent (3). This disconnection is based on the forward reaction of an acid-catalyzed annulation.

Disconnection 2 (Coumarin Core): 4-Hydroxy-5-methylcoumarin (2) can be retrosynthetically derived from 2-hydroxy-6-methylbenzoic acid (or its ester) and a malonic acid derivative, via established coumarin synthesis methodologies like the von Pechmann condensation.

| Target Molecule | Key Disconnection | Synthons | Potential Reagents |

| This compound (1) | C4-O and C3-C1' (Annulation) | 4-hydroxy-5-methylcoumarin enolate and a prenyl cation equivalent | 4-hydroxy-5-methylcoumarin (2) and Isoprene (3) |

| 4-Hydroxy-5-methylcoumarin (2) | Coumarin ring formation | Salicylic acid derivative and malonic acid equivalent | 2-Hydroxy-6-methylbenzoic acid ester and Diethyl malonate |

Pathway B: Stepwise Construction

An alternative retrosynthetic strategy involves the sequential construction of the pyranocoumarin system. This pathway prioritizes the introduction of the prenyl group at the C3 position of the coumarin core, followed by cyclization to form the pyran ring.

Disconnection 1 (C4-O bond): The pyran ring's ether linkage is disconnected first. This suggests an intramolecular cyclization, such as a Williamson ether synthesis or a Mitsunobu reaction, on a dihydroxy-prenylated coumarin intermediate. This leads to the key intermediate, a 3-prenyl-4-hydroxycoumarin bearing a hydroxylated side chain (4).

Disconnection 2 (Side Chain Oxidation): The hydroxyl group on the prenyl side chain can be introduced in the forward synthesis via oxidation of a double bond. This leads back to 3-(3-methylbut-2-enyl)-4-hydroxy-5-methylcoumarin (5).

Disconnection 3 (C3-Prenyl bond): The C-C bond between the coumarin C3 and the prenyl group is a key disconnection. This points to a C-prenylation reaction of 4-hydroxy-5-methylcoumarin (2) as a crucial step in the forward synthesis. researchgate.net

Disconnection 4 (Coumarin Core): As in Pathway A, 4-hydroxy-5-methylcoumarin (2) is disconnected to simpler aromatic and malonic acid precursors.

| Target Molecule/Intermediate | Key Disconnection | Synthons | Potential Reagents |

| This compound (1) | C4-O (Intramolecular Cyclization) | Hydroxylated prenyl coumarin | 3-(2-hydroxy-3-methylbut-3-enyl)-4-hydroxy-5-methylcoumarin (4) |

| Intermediate 4 | C=C (Oxidation) | Prenylated coumarin | 3-(3-methylbut-2-enyl)-4-hydroxy-5-methylcoumarin (5) |

| Intermediate 5 | C3-C (Prenylation) | 4-hydroxycoumarin enolate and prenyl electrophile | 4-hydroxy-5-methylcoumarin (2) and Prenyl bromide |

| 4-Hydroxy-5-methylcoumarin (2) | Coumarin ring formation | Salicylic acid derivative and malonic acid equivalent | 2-Hydroxy-6-methylbenzoic acid ester and Diethyl malonate |

Both retrosynthetic pathways converge on 4-hydroxy-5-methylcoumarin (2) as a pivotal intermediate, highlighting its importance in the synthesis of this compound and its analogues. The choice between these strategies in a practical synthesis would depend on factors such as the availability of starting materials, the efficiency of the key reactions, and the control of regioselectivity and stereoselectivity. The annulation strategy (Pathway A) offers a more convergent and potentially shorter route, while the stepwise approach (Pathway B) may provide greater flexibility for the synthesis of diverse analogues through modification of the prenyl side chain.

Chemotaxonomic and Ecological Significance

Bothrioclinin as a Marker in Plant Classification and Phylogeny

This compound, a notable pyranocoumarin (B1669404), has emerged as a significant chemotaxonomic marker, aiding in the classification and phylogenetic understanding of certain plant groups. dicp.ac.cndokumen.pub The presence of specific secondary metabolites, like this compound, can provide valuable clues about the evolutionary relationships between plant species, genera, and even families. Its distribution is not widespread, making its appearance in a plant a distinctive characteristic.

Initially, this compound was isolated from species such as Bothriocline laxa and Ekebergia pterophylla. dicp.ac.cn Its identification in these species, belonging to the Asteraceae and Meliaceae families respectively, suggests potential, albeit distant, biochemical linkages that might not be immediately apparent from morphological studies alone. The biosynthesis of such specialized coumarins involves complex enzymatic pathways, and the genetic information encoding for these pathways is a heritable trait that can be traced through evolutionary lineages.

Further research has led to the isolation of this compound and its derivatives from other plant species, expanding its chemotaxonomic relevance. For instance, it has been identified in Gerbera piloselloides and Ainsliaea fragrans, both members of the Asteraceae family. researchgate.netresearchgate.net The discovery of this compound in Gerbera was particularly noteworthy as it was the first time this compound had been isolated from this genus. researchgate.netbiocrick.com This finding helps to reinforce the chemical affinities within the Asteraceae family and suggests a shared ancestral ability to produce this type of coumarin (B35378).

The occurrence of this compound and related 5-methylcoumarins is particularly significant in the subfamily Mutisioideae of the Asteraceae family. researchgate.net The variation in the substitution patterns of these coumarins across different tribes within this subfamily indicates that their presence and specific chemical structures can be used to delineate taxonomic groups and understand their evolutionary divergence. researchgate.net

Additionally, the presence of 17-methyl this compound in Campsis radicans (Bignoniaceae) and this compound in Diospyros bipindensis (Ebenaceae) highlights the compound's scattered but taxonomically significant distribution across different plant families. japtronline.comresearchgate.net This distribution pattern may suggest instances of convergent evolution, where unrelated plant groups have independently evolved the capacity to synthesize similar compounds, or it could point to ancient, shared biosynthetic origins that have been lost in many intervening lineages.

A study on Gerbera piloselloides also reported the isolation of dibothrioclinins, which are dimers of this compound moieties. biocrick.com The structural complexity of these related compounds further underscores the specialized metabolic capabilities of the plants that produce them and provides additional, more nuanced chemical characters for taxonomic analysis.

Interactive Table: Plant Species Containing this compound and its Derivatives

| Family | Genus | Species | Compound |

|---|---|---|---|

| Asteraceae | Bothriocline | laxa | This compound |

| Meliaceae | Ekebergia | pterophylla | This compound |

| Asteraceae | Gerbera | piloselloides | This compound, Dibothrioclinins |

| Asteraceae | Ainsliaea | fragrans | This compound |

| Bignoniaceae | Campsis | radicans | 17-methyl this compound |

Role of this compound in Plant Secondary Metabolism and Defense Mechanisms

Plants produce a vast arsenal (B13267) of secondary metabolites that are not essential for primary growth and development but are crucial for survival and interaction with the environment. These compounds often play a central role in the plant's defense system against herbivores, pathogens, and other environmental stressors. youtube.com this compound, as a secondary metabolite, is believed to contribute to the chemical defense mechanisms of the plants in which it is found.

The production of coumarins is a well-established plant defense strategy. nih.gov These compounds can exhibit a range of biological activities, including antimicrobial, antifungal, and insecticidal properties. The synthesis of such compounds is part of a complex defense response that can be induced upon pathogen attack or herbivory. nih.goviobc-wprs.org While direct studies on the specific defensive roles of this compound are not extensively detailed in the provided search results, the known functions of related coumarins provide a strong basis for its presumed role. For instance, some coumarins are known to be phytoalexins, which are antimicrobial compounds that accumulate at the site of infection.

The biosynthesis of this compound and other coumarins occurs through the acetate-malonate pathway, catalyzed by polyketide synthase enzymes. researchgate.net The activation of these biosynthetic pathways is often a key component of the plant's induced defense response. The presence of such specialized metabolites is a testament to the evolutionary pressures exerted by pests and pathogens, driving the diversification of plant chemical defenses. nih.gov

Comparative Analysis with Other Plant-Derived Coumarins

This compound belongs to the pyranocoumarin subclass of coumarins, which are characterized by an additional pyran ring fused to the coumarin nucleus. dicp.ac.cndokumen.pub Its structure is distinct from many other common coumarins due to this specific ring system.

A key structural feature of this compound is its angular pyran ring, which is formed through oxygenation at C-4 and prenylation at C-3 of the coumarin core. dokumen.pub This is in contrast to linear pyranocoumarins like luvangetin (B162081) and xanthyletin, where the pyran ring is fused differently. dokumen.pub This structural variation has significant implications for the molecule's biological activity.

Compared to simple coumarins like umbelliferone, which was also isolated from Gerbera piloselloides, this compound is a more complex molecule. researchgate.netbiocrick.com The addition of the prenyl-derived pyran ring increases its lipophilicity and can enhance its interaction with biological membranes and cellular targets, potentially leading to different or more potent bioactivities.

Another group of related coumarins are the furocoumarins, such as xanthotoxin, which was found alongside this compound in Ainsliaea fragrans. researchgate.netresearchgate.net Furocoumarins are known for their photosensitizing properties and play a significant role in plant defense. While this compound does not share this furan (B31954) ring, the co-occurrence of different coumarin types within the same plant suggests a diversified chemical defense strategy.

The 4-hydroxycoumarin (B602359) derivatives, such as the well-known anticoagulant warfarin (B611796) and dicoumarol, represent another major class of coumarins. rsc.org this compound is also a derivative of 4-hydroxycoumarin. rsc.orgresearchgate.net However, the cyclization of the prenyl group in this compound leads to a rigid, polycyclic structure that imparts different biological properties compared to the more flexible structures of warfarin or dicoumarol. While dicoumarol and its analogues are famous for their anticoagulant effects, the primary activities reported for this compound lean more towards cytotoxicity. scispace.com

The table below provides a comparative overview of this compound and other selected plant-derived coumarins.

Interactive Table: Comparison of this compound with Other Coumarins

| Compound Name | Coumarin Subclass | Key Structural Feature(s) | Notable Biological Activity/Significance |

|---|---|---|---|

| This compound | Angular Pyranocoumarin | Angular pyran ring from C-3 prenylation | Chemotaxonomic marker, cytotoxic scispace.com |

| Umbelliferone | Simple Coumarin | Hydroxyl group at C-7 | Widespread, biosynthetic precursor |

| Xanthotoxin | Furanocoumarin | Linear furan ring fusion | Photosensitizing, antimicrobial researchgate.netresearchgate.net |

| Dicoumarol | Bis-hydroxycoumarin | Dimer of 4-hydroxycoumarin | Anticoagulant scispace.comrsc.org |

| Luvangetin | Linear Pyranocoumarin | Linear pyran ring fusion | --- |

| Pterophyllin III | Cyclized Prenylated Coumarin | Similar framework to this compound | Isolated from Ekebergia pterophylla dicp.ac.cn |

This comparative analysis highlights the structural diversity within the coumarin family and underscores how relatively small changes in the molecular architecture, such as the arrangement of fused rings, can lead to a wide array of biological functions and chemotaxonomic significance.

Advanced Methodologies in Bothrioclinin Research

Integrated Spectroscopic Analysis

The definitive structure of bothrioclinin and its derivatives has been established through the integrated application of various spectroscopic techniques. These methods provide complementary information about the molecule's connectivity, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) experiments, has been central to determining the complex ring system and the precise placement of substituents. nih.govresearchgate.netnih.gov For instance, ¹H NMR data helps identify the protons on the aromatic and pyran rings, while ¹³C NMR provides information about the carbon skeleton. researchgate.netgrowingscience.com 2D NMR techniques are then used to piece together the molecular puzzle by establishing correlations between protons and carbons. researchgate.netresearchgate.net

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides the exact molecular formula of the compound, confirming its elemental composition. nih.govnih.govresearchgate.net Infrared (IR) spectroscopy is utilized to identify characteristic functional groups present in the molecule, such as carbonyls and hydroxyls. nih.govresearchgate.netgrowingscience.com

| Technique | Type of Information Obtained | Key Findings for this compound |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Revealed signals for a 1,2,3-trisubstituted benzene (B151609) ring and methyl groups. researchgate.net |

| ¹³C NMR | Carbon skeleton | Confirmed the presence of the coumarin (B35378) core and substituent carbons. researchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Proton-proton and proton-carbon correlations | Established the connectivity of the entire molecule, including the pyran ring fusion. researchgate.netresearchgate.net |

| HRMS | Exact molecular weight and formula | Determined the molecular formula as C₂₀H₂₂O₅ for a related compound, aiding in structural confirmation. nih.gov |

| IR Spectroscopy | Functional groups | Indicated the presence of benzene and conjugated ester groups. nih.gov |

High-Resolution Bioactivity Profiling Techniques

To efficiently screen for and identify the biological activities of this compound and other compounds within complex natural extracts, researchers have turned to high-resolution bioactivity profiling. This approach couples chromatographic separation with biological assays to pinpoint active constituents.

One such technique involves the microfractionation of the eluate from an analytical-scale High-Performance Liquid Chromatography (HPLC) separation. nih.gov The collected fractions are then subjected to specific bioassays. The results, often expressed as percentage inhibition, are plotted against their retention times to create a high-resolution inhibition profile, or biochromatogram. nih.gov This allows for the direct correlation of specific HPLC peaks with biological activity. nih.gov

For example, dual high-resolution protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase inhibition profiling was used to investigate the ethyl acetate (B1210297) extract of Gerbera piloselloides. nih.gov This method successfully identified constituents, including those related to this compound, that exhibited inhibitory activity against both enzymes, which are relevant targets for type 2 diabetes. nih.gov This approach significantly accelerates the discovery of bioactive natural products from complex mixtures. nih.gov

Chromatographic-Spectroscopic Coupling (e.g., LC-PDA-HRMS)

The combination of liquid chromatography (LC) with photodiode array (PDA) detection and high-resolution mass spectrometry (HRMS), known as LC-PDA-HRMS, is a powerful tool for the analysis of complex mixtures containing this compound and its analogs. nih.govresearchgate.net This hyphenated technique provides a wealth of information in a single analysis.

LC separates the individual components of the extract based on their physicochemical properties. nih.gov The PDA detector provides ultraviolet-visible (UV-Vis) spectra for each eluting peak, which can give preliminary information about the class of the compound. nih.gov Simultaneously, the HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of each component. nih.govmdpi.com

This integrated approach was instrumental in the investigation of Gerbera piloselloides, where it was used alongside dual high-resolution inhibition profiling to identify new prenyl- and geranyl-substituted coumarin derivatives with PTP1B and α-glucosidase inhibitory activity. nih.gov The LC-PDA-HRMS data guided the isolation of these novel compounds for full structural elucidation. nih.govresearchgate.net

Computational Chemistry and Quantum Chemical Methods

Computational chemistry and quantum chemical methods have become indispensable tools in this compound research, particularly for structure elucidation and the prediction of chemical properties.

Density Functional Theory (DFT) calculations are frequently employed to predict and confirm the spectroscopic properties of natural products. dokumen.puburfu.ru For instance, DFT calculations have been used to compute theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and Electronic Circular Dichroism (ECD) spectra. researchgate.netmdpi.com The comparison of these calculated spectra with experimental data is crucial for the unambiguous assignment of the absolute configuration of stereocenters in chiral molecules like some this compound derivatives. nih.govresearchgate.net

Quantum chemical calculations also provide insights into the reactivity of molecules. urfu.ru These methods have been used to study the tautomeric forms of related coumarin structures, which influences their chemical behavior. growingscience.com By modeling reaction pathways, computational methods can help to rationalize the formation of complex natural products and guide synthetic strategies. urfu.ru

| Method | Application | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of NMR and ECD spectra. researchgate.netmdpi.com | Aids in the determination of relative and absolute stereochemistry. nih.govresearchgate.net |

| Time-Dependent DFT (TDDFT) | Calculation of electronic transitions for ECD spectra. researchgate.net | Essential for assigning the absolute configuration of chiral centers. researchgate.netmdpi.com |

| Quantum Chemical Calculations | Evaluation of molecular reactivity and reaction mechanisms. urfu.ru | Provides a theoretical basis for understanding the chemical properties and synthesis of this compound. urfu.ru |

Future Research Trajectories and Interdisciplinary Outlooks

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Pathways

While the basic biosynthetic origin of many chromanones and coumarins is understood to involve pathways like the shikimate and acetate (B1210297) pathways, the specific enzymatic machinery and genetic regulation responsible for producing bothrioclinin remain largely uncharacterized. researchgate.net The biosynthesis of xanthones in plants, which are structurally related to chromanones, involves multiple routes and a key benzophenone (B1666685) intermediate, but the specific enzymes are still under investigation. researchgate.net For most of the over 200,000 known plant-derived natural products, the biosynthetic pathways are yet to be discovered. plos.org

Future research must focus on identifying and characterizing the complete biosynthetic gene cluster (BGC) for this compound in its natural producers, such as species in the Asteraceae family. researchgate.net This endeavor is challenging, as even well-studied organisms like Streptomyces coelicolor harbor undiscovered biosynthetic pathways. frontiersin.org Advanced genome mining tools like antiSMASH and BiG-SCAPE can be employed to identify potential BGCs within the genomes of producing organisms. frontiersin.org Functional characterization of the candidate genes, possibly through heterologous expression in model organisms or transient plant expression systems, will be crucial to confirm their roles in the biosynthetic cascade. plos.org This knowledge will not only illuminate the novel enzymatic transformations involved in this compound's formation but also provide the genetic tools for its biotechnological production. plos.org

Development of Novel and Efficient Synthetic Routes for this compound and its Analogues

The total synthesis of complex natural products is a significant endeavor that drives innovation in organic chemistry. nih.govnih.gov While methods for the synthesis of the core chromone (B188151) structure are established, the development of highly efficient and stereoselective routes to this compound and its analogues remains a key objective. ijrpc.com Existing strategies for pyranocoumarin (B1669404) synthesis often involve the reaction of 4-hydroxycoumarin (B602359) with various precursors. urfu.ruresearchgate.netdicp.ac.cn

Future synthetic efforts should aim for conciseness and scalability, potentially employing cascade reactions to construct the core heterocyclic system in a single step. nih.gov The development of radical-based and photoredox catalysis methods could offer new, milder, and more efficient disconnections for assembling the molecular framework. beilstein-journals.org Furthermore, the creation of divergent synthetic strategies will be invaluable. Such approaches would allow for the rapid generation of a library of this compound analogues from a common intermediate, facilitating structure-activity relationship (SAR) studies. beilstein-journals.org The journey towards an ideal synthesis is often long and requires extensive experimentation to overcome challenges related to reactivity and stability. blogspot.com

Comprehensive Characterization of both Enantiomers in Biological Contexts

This compound possesses chiral centers, meaning it can exist as different stereoisomers, specifically enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. khanacademy.orgrroij.comresearchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. khanacademy.orgsolubilityofthings.com

Therefore, a critical area of future research is the enantioselective synthesis of this compound to obtain pure samples of each enantiomer. libretexts.orgrsc.org This will enable a thorough investigation of their individual biological properties. It is plausible that one enantiomer is responsible for the desired therapeutic effects, while the other may be inactive or contribute to off-target effects. nih.gov Techniques for enantioselective synthesis, such as the use of chiral catalysts or auxiliaries, will be essential for this work. organic-chemistry.orgnih.gov Comparing the biological activities of the individual enantiomers and the racemic mixture will provide a clearer understanding of the stereochemical requirements for bioactivity and could lead to the development of a more potent and safer single-enantiomer drug.

Exploration of New Pharmacological Targets and Mechanisms at the Molecular Level

Initial studies have pointed towards the potential of this compound and related pyranocoumarins in various therapeutic areas. dokumen.pubresearchgate.net However, the precise molecular targets and mechanisms of action are not fully understood. For instance, some coumarins have been investigated for their anti-HIV and anti-influenza A virus activities. researchgate.netgrowingscience.com

Future research should employ a multi-pronged approach to identify and validate the molecular targets of this compound. Omics-based techniques, such as proteomics and metabolomics, can provide a global view of the cellular changes induced by the compound, offering clues to its mechanism of action. nih.govijpsr.com Affinity chromatography and other biochemical methods can be used to directly identify binding partners. A deeper understanding of how this compound interacts with its targets at the molecular level will be crucial for optimizing its therapeutic potential and identifying new disease indications.

Design and Synthesis of Functionally Optimized Analogues

The natural structure of this compound serves as an excellent starting point for the development of improved therapeutic agents. The design and synthesis of functionally optimized analogues is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. scripps.edu

By systematically modifying different parts of the this compound scaffold, researchers can probe the structure-activity relationship (SAR) and identify key pharmacophoric features. For example, modifications to the substituents on the aromatic ring or the pyran ring could lead to enhanced binding to the target protein. The synthesis of a diverse library of analogues, guided by computational modeling and the SAR data, will be instrumental in this process. nih.gov This iterative cycle of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and holds the promise of transforming this compound from a natural product lead into a clinical candidate.

Integration of Omics Technologies for Holistic Understanding of this compound's Role in Natural Systems

To fully appreciate the significance of this compound, it is essential to understand its ecological role in the organisms that produce it, such as Bothriochloa ischaemum and other members of the Asteraceae family. researchgate.netelectricveg.commdpi.com The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this holistic understanding. mdpi.comomicstutorials.commdpi.com

For instance, comparative genomics of Asteraceae species can reveal the evolutionary origins and diversification of the biosynthetic pathways for compounds like this compound. nih.govnih.gov Metabolomic studies of Bothriochloa ischaemum under different environmental conditions, such as drought or nutrient stress, can shed light on the regulation and function of this compound production. publish.csiro.aunih.govplantnutrifert.org Furthermore, investigating the impact of this compound on the rhizosphere microbiome can uncover its role in plant-microbe interactions. researchgate.net This systems-level perspective will not only enrich our knowledge of chemical ecology but may also reveal new applications for this compound in agriculture or biotechnology.

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing Bothrioclinin, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis protocols should include step-by-step reaction conditions (e.g., temperature, solvents, catalysts) and purification techniques (e.g., column chromatography, recrystallization). For reproducibility, document deviations (e.g., humidity effects) and validate purity using HPLC or NMR. Follow guidelines for experimental sections in journals, ensuring all procedures are detailed sufficiently for replication .

- Example Table :

| Step | Parameter | Conditions | Validation Method |

|---|---|---|---|

| 1 | Reaction | 80°C, 12h | TLC (Rf = 0.5) |

| 2 | Purification | Ethyl acetate/hexane (3:7) | HPLC (>95% purity) |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY) for structural elucidation, mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute configuration. Cross-validate results with computational tools (e.g., DFT calculations) to resolve ambiguities. Ensure raw data (e.g., NMR spectra) are archived in supplementary materials .

Q. How should researchers assess this compound’s purity and stability under varying storage conditions?

- Methodological Answer : Use accelerated stability studies (ICH guidelines) with HPLC monitoring. Test degradation products via LC-MS and quantify impurities using calibration curves. Report storage conditions (e.g., -20°C in argon) and validate stability over 6–12 months .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across cell lines be systematically resolved?

- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ comparisons) under standardized conditions (cell passage number, serum concentration). Use multi-omics approaches (transcriptomics/proteomics) to identify off-target effects. Apply the FINER criteria to refine hypotheses: Is the contradiction due to assay sensitivity or biological context? .

- Data Analysis Table :

| Cell Line | IC₅₀ (µM) | Assay Type | Confounding Factors |

|---|---|---|---|

| HeLa | 2.1 ± 0.3 | MTT | High glutathione |

| HEK293 | 5.7 ± 1.2 | ATP-Lite | Low efflux pumps |

Q. What computational strategies are optimal for modeling this compound’s binding affinity to novel targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina) with homology-modeled targets, validated by MD simulations (GROMACS). Use free-energy perturbation (FEP) for binding energy refinement. Cross-check predictions with SPR or ITC experimental data .

Q. How can researchers design experiments to evaluate this compound’s synergistic effects in combination therapies?

- Methodological Answer : Apply Chou-Talalay’s combination index (CI) method. Test fixed-ratio combinations (e.g., 1:1 to 1:4) in 3D spheroid models. Use factorial ANOVA to identify interaction effects. Pre-register protocols to minimize bias .

Key Methodological Considerations

- Literature Review : Use Google Scholar to identify high-impact studies (sorted by citations) and Handbooks for authoritative syntheses of this compound’s pharmacological landscape .

- Ethical Reporting : Disclose all negative results (e.g., failed synthesis attempts) to avoid publication bias .

- Data Contradictions : Apply iterative analysis (qualitative triangulation) to distinguish technical artifacts from biological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.